molecular formula C17H16O B14727340 2-Benzylidene-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 6261-31-0

2-Benzylidene-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B14727340
CAS No.: 6261-31-0
M. Wt: 236.31 g/mol
InChI Key: NEIFQAYFGLNHER-UHFFFAOYSA-N
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Description

2-Benzylidene-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of tetralins These compounds are characterized by a benzene ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the condensation of 1-tetralone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an alcohol solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form a saturated compound.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of 2-benzylidene-1-tetralone.

    Reduction: Formation of 2-benzyl-1,2,3,4-tetrahydronaphthalen-1-ol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Benzylidene-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Benzylidene-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzylidene group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylidene-3,4-dihydro-2H-naphthalen-1-one
  • 2-Aminotetralin
  • 1,2,3,4-Tetrahydronaphthalen-1-ol

Uniqueness

2-Benzylidene-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both a benzylidene group and a hydroxyl group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other tetralin derivatives. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

6261-31-0

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

2-benzylidene-3,4-dihydro-1H-naphthalen-1-ol

InChI

InChI=1S/C17H16O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12,17-18H,10-11H2

InChI Key

NEIFQAYFGLNHER-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(C3=CC=CC=C31)O

Origin of Product

United States

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